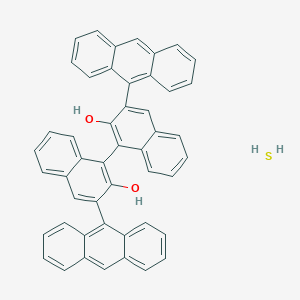

(S)-3,3'-DI(Anthracen-9-YL)-1,1'-binaphthyl-2,2'-diol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of anthracene derivatives often involves Suzuki coupling reactions . This is a type of palladium-catalyzed cross coupling reaction, which is used to form carbon-carbon bonds by coupling boronic acids with organic halides .Molecular Structure Analysis

Anthracene-based compounds are known for their large π-conjugated systems . This means they have a series of alternating single and double bonds, which allows for the delocalization of π electrons across all the atoms in the conjugated system .Chemical Reactions Analysis

Anthracene derivatives can participate in a variety of chemical reactions. For example, they can undergo Diels-Alder reactions, which are a type of pericyclic reaction that results in the formation of a six-membered ring .Physical And Chemical Properties Analysis

Anthracene derivatives are typically colorless solids that are soluble in ordinary organic solvents . They are known for their high thermal stability .Applications De Recherche Scientifique

Chemical Synthesis and Catalysis

Stereoselective Reactions

The compound has been used in studies demonstrating the stereoselective synthesis of organic molecules. For instance, research by Schlosser and Bailly (2006) highlighted its role in achieving perfect diastereoselectivity in Wittig rearrangements, showcasing its utility in enantioselective synthesis (Schlosser & Bailly, 2006).

Ligand Design for Metal Catalysts

A study on molybdenum imido alkylidene metathesis catalysts incorporating electron-withdrawing binaphtholates revealed their effectiveness in catalytic reactions, underscoring the versatility of binaphthol derivatives in catalyst design (Singh et al., 2007).

Material Science and Photophysics

Organic Light-Emitting Diodes (OLEDs)

Anthracene-containing binaphthol chromophores have been synthesized and utilized in the fabrication of OLEDs, demonstrating their potential in electronic and photonic applications. The study by Benmansour et al. (2003) explores how these compounds contribute to efficient OLED devices through their amorphous solid-state properties and electroluminescence characteristics (Benmansour et al., 2003).

Photophysical Properties

The synthesis and structural analysis of anthracene-based phosphonate esters have contributed to the understanding of their fluorescent properties, as investigated by Cao et al. (2013), who studied their crystal structures and luminescence in different solvents and states (Cao et al., 2013).

Chemical Modifications and Functional Materials

Lipase-Catalyzed Stereoselective Acylation

The compound has been subjected to lipase-catalyzed stereoselective acylation, illustrating its utility in producing enantiomerically pure derivatives. This research opens avenues for the enzymatic resolution of binaphthol and its esters in organic synthesis (Inagaki et al., 1989).

Electrochemical Polymerization

Investigations into novel electrochromic copolymers based on thiophene-anthracene derivatives have shown the potential of these compounds in creating materials with tunable electrochromic properties, highlighting their application in smart materials and devices (Tao et al., 2016).

Safety And Hazards

Anthracene derivatives can pose certain hazards. For example, 9-Anthracenemethanol, a related compound, has been labeled with the signal word “Warning” and hazard statement “H341”, which indicates that it may cause genetic defects . It’s important to handle these compounds with appropriate safety measures .

Propriétés

IUPAC Name |

3-anthracen-9-yl-1-(3-anthracen-9-yl-2-hydroxynaphthalen-1-yl)naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H30O2/c49-47-41(43-35-19-7-1-13-29(35)25-30-14-2-8-20-36(30)43)27-33-17-5-11-23-39(33)45(47)46-40-24-12-6-18-34(40)28-42(48(46)50)44-37-21-9-3-15-31(37)26-32-16-4-10-22-38(32)44/h1-28,49-50H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKZPSCYLJRHEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC5=CC=CC=C5C(=C4O)C6=C(C(=CC7=CC=CC=C76)C8=C9C=CC=CC9=CC1=CC=CC=C18)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401182514 | |

| Record name | [1,1′-Binaphthalene]-2,2′-diol, 3,3′-di-9-anthracenyl-, (1S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401182514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

638.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3,3'-DI(Anthracen-9-YL)-1,1'-binaphthyl-2,2'-diol | |

CAS RN |

361342-50-9, 361342-49-6 | |

| Record name | [1,1′-Binaphthalene]-2,2′-diol, 3,3′-di-9-anthracenyl-, (1S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=361342-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,1′-Binaphthalene]-2,2′-diol, 3,3′-di-9-anthracenyl-, (1S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401182514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3,3'-Di-9-anthracenyl-1,1'-bi-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 361342-50-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(cyanomethyl)-N-propyl-6-(pyridin-3-yl)-1-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2640256.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B2640260.png)

![5-(3-fluoro-4-methylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2640269.png)

![N-[(5-Fluoro-1,3-benzoxazol-2-YL)methyl]prop-2-enamide](/img/structure/B2640270.png)

![5-Methyl-7-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2640272.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-oxospiro[chroman-2,3'-pyrrolidine]-1'-carboxamide](/img/structure/B2640275.png)